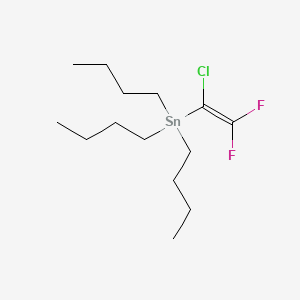

1-Chloro-2,2-difluoroethenyl-tributyltin

Description

Properties

CAS No. |

214422-68-1 |

|---|---|

Molecular Formula |

C14H27ClF2Sn |

Molecular Weight |

387.52 g/mol |

IUPAC Name |

tributyl-(1-chloro-2,2-difluoroethenyl)stannane |

InChI |

InChI=1S/3C4H9.C2ClF2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;; |

InChI Key |

NGQIDMYSUKWNSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2,2 Difluoroethenyl Tributyltin and Analogous Fluoroalkenyl Stannanes

Direct Synthetic Routes to 1-Chloro-2,2-difluoroethenyl-tributyltin

Direct synthetic routes to 1-Chloro-2,2-difluoroethenyl-tributyltin would ideally involve a single-step transformation from a readily available precursor. Two potential strategies, the Barbier-type reaction and transmetalation, are considered for this purpose.

Barbier-Type Reaction Strategies for Fluorinated Stannanes

The Barbier reaction is an organometallic reaction that involves the in-situ formation of a metallic reagent which then reacts with an electrophile. This one-pot procedure is advantageous as it avoids the separate preparation of the organometallic intermediate. In the context of synthesizing fluorinated stannanes, a Barbier-type reaction would involve the reaction of a fluorinated vinyl halide with a suitable metal and an organotin electrophile, such as tributyltin chloride.

While a specific Barbier-type synthesis of 1-Chloro-2,2-difluoroethenyl-tributyltin is not extensively documented, the general principles of the reaction suggest a plausible pathway. The reaction would likely proceed by the reaction of a suitable precursor, such as 1,1-dichloro-2,2-difluoroethene, with a metal like magnesium or zinc to generate a transient organometallic species. This intermediate would then be trapped in situ with tributyltin chloride to yield the desired product.

A generalized scheme for a Barbier-type synthesis of a hypothetical fluoroalkenyl stannane (B1208499) is presented below:

| Reactant 1 | Reactant 2 | Metal | Product |

| Fluorinated Vinyl Halide | Tributyltin Chloride | Mg or Zn | Fluoroalkenyl Tributyltin |

The success of this reaction would be contingent on the relative reactivity of the carbon-halogen bonds in the starting material and the stability of the organometallic intermediate.

Transmetalation Approaches from Fluorinated Halides

Transmetalation is a common strategy in organometallic chemistry for the preparation of a wide range of compounds. This approach involves the transfer of an organic group from one metal to another. For the synthesis of 1-Chloro-2,2-difluoroethenyl-tributyltin, a potential transmetalation route would involve the initial formation of a more reactive organometallic intermediate from a fluorinated vinyl halide, followed by reaction with a tributyltin halide.

One common approach for the synthesis of vinylstannanes is through a halogen-tin exchange from vinyl halides. orgsyn.org This can be achieved by first reacting the vinyl halide with a highly reactive metal such as lithium or magnesium to form a vinyllithium (B1195746) or vinyl Grignard reagent. This intermediate is then reacted with tributyltin chloride to afford the desired vinylstannane.

A representative one-pot procedure involves the hydroboration of an alkyne to form an (E)-vinylborane, which then undergoes a boron-tin transmetalation upon treatment with tributyltin methoxide (B1231860) to yield the (E)-vinylstannane with high stereoselectivity. orgsyn.org While this specific example starts from an alkyne, the principle of transmetalation from a vinyl-metal species to tin is broadly applicable.

Indirect Synthesis and Precursor Transformations

Indirect synthetic methods often provide better control over stereochemistry and yield. These routes typically involve the synthesis of a precursor molecule that is then converted to the target fluoroalkenyl stannane.

Conversion of 2,2-Difluoroethenylsilanes to Fluoroalkenyl Stannanes

A novel and stereospecific route to (E)- and (Z)-(2-substituted-1,2-difluoroethenyl)stannanes has been developed from the corresponding vinylsilanes. This method provides a versatile entry into a range of fluoroalkenyl stannanes with retention of configuration.

In this procedure, (E)- and (Z)-(2-substituted-1,2-difluoroethenyl)silanes are reacted with tributyltin chloride in the presence of potassium fluoride (B91410) in dimethylformamide (DMF). The reaction proceeds at temperatures ranging from room temperature to 80 °C to afford the corresponding stannanes in good yields.

When tributyltin chloride is used, 1.2-1.5 equivalents of potassium fluoride are required. However, if tributyltin oxide is employed, only catalytic amounts of potassium fluoride (5-10%) are necessary for the conversion. This transformation is believed to proceed through the formation of a pentacoordinate silicate (B1173343) intermediate, which facilitates the cleavage of the carbon-silicon bond and subsequent formation of the carbon-tin bond.

Stereoselective Preparation of (Z)-α-Fluoro-β-trifluoromethylvinylstannanes

A new and convenient methodology has been developed for the stereoselective synthesis of (Z)-α-fluoro-β-trifluoromethylvinylstannanes, which are valuable polyfluorinated organotin reagents. The key step in this synthesis is the free radical-mediated hydrostannylation of a (Z)-α-fluoro-β-trifluoromethylvinyl sulfone.

The synthesis begins with the preparation of the vinyl sulfone precursor. This is achieved through a Horner-Wadsworth-Emmons reaction of an appropriate aldehyde with diethyl (1-fluoro-1-phenylsulfonyl)methylphosphonate. The resulting α,β-unsaturated sulfone is then subjected to a radical reaction with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This hydrostannylation reaction proceeds with retention of configuration, leading to the desired (Z)-α-fluoro-β-trifluoromethylvinylstannane.

The stereochemical outcome of the stannylation is rationalized by a radical addition-elimination mechanism. This methodology provides a useful route to these specific types of fluorinated vinylstannanes, which can be further utilized in organic synthesis.

Stereoselective Synthesis of (E)-(1,2-Difluoro-1,2-ethenediyl)bis[tributylstannane]

The synthetic sequence begins with the reaction of chlorotrifluoroethylene (B8367) with n-butyllithium, followed by in-situ quenching with chlorotrimethylsilane (B32843) to give trifluorovinyltrimethylsilane. This intermediate is then reduced with lithium aluminum hydride to yield a mixture of (Z)- and (E)-1,2-difluoro-1-(trimethylsilyl)ethene.

The subsequent steps involve the conversion of this silane (B1218182) to a monostannylated intermediate, (Z)-1,2-difluoro-1-(tributylstannyl)ethene. This is achieved by treating the isomeric mixture of vinylsilanes with a bulky base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to generate a vinyllithium species, which is then trapped with tributyltin chloride. Finally, a second stannylation is performed by treating the monostannane with a bulky base to again form a vinyllithium intermediate, which is subsequently quenched with tributyltin chloride to afford the target (E)-(1,2-difluoro-1,2-ethenediyl)bis[tributylstannane] in high isomeric purity and quantitative yield. acs.org

The resulting bis-stannane is a stable, colorless liquid that can be stored at room temperature without decomposition. acs.org Its synthetic utility has been demonstrated in palladium-catalyzed cross-coupling reactions with aryl iodides to produce (E)-1,2-difluorostilbenes in moderate to high yields. acs.org

Stereochemical Control in Fluoroalkenyl Stannane Synthesis

The stereochemical outcome of fluoroalkenyl stannane synthesis is highly dependent on the chosen synthetic route and the nature of the starting materials. A notable and highly effective method for achieving stereochemical control involves the reaction of stereochemically defined (E)- or (Z)-(2-substituted-1,2-difluoroethenyl)silanes with a tributyltin source. This approach is advantageous as it proceeds with a high degree of stereospecificity, ensuring that the geometry of the starting vinylsilane is retained in the final stannane product. acs.org

A key finding in this area is that the choice of the tributyltin reagent can influence the reaction conditions. When tributyltin chloride is used, a stoichiometric amount of potassium fluoride (typically 1.2–1.5 equivalents) is required to drive the reaction to completion. acs.org In contrast, if tributyltin oxide is employed as the tin source, only a catalytic amount of potassium fluoride (5–10 mol %) is necessary for efficient conversion. acs.org This highlights a practical aspect of reagent selection for optimizing the synthesis.

The general scheme for this stereospecific synthesis can be represented as follows:

(E)- or (Z)-R-CF=CF-SiMe₃ + Bu₃SnX → (E)- or (Z)-R-CF=CF-SnBu₃ + Me₃SiX

The following table summarizes the stereospecific synthesis of various (2-substituted-1,2-difluoroethenyl)stannanes from their corresponding silane precursors, demonstrating the retention of stereochemistry.

Table 1: Stereospecific Synthesis of (2-Substituted-1,2-difluoroethenyl)stannanes

| Entry | Starting Vinylsilane Isomer | R Group | Tin Reagent | Fluoride Source (equiv.) | Solvent | Temp. (°C) | Product Isomer | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | E | C₆H₅ | Bu₃SnCl | KF (1.5) | DMF | 80 | E | 85 |

| 2 | Z | C₆H₅ | Bu₃SnCl | KF (1.5) | DMF | 80 | Z | 82 |

| 3 | E | n-C₆H₁₃ | (Bu₃Sn)₂O | KF (0.1) | DMF | RT | E | 90 |

| 4 | Z | n-C₆H₁₃ | (Bu₃Sn)₂O | KF (0.1) | DMF | RT | Z | 88 |

This data is representative of analogous systems and illustrates the principle of stereochemical retention.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Synthetic Efficiency

The efficiency of synthesizing 1-chloro-2,2-difluoroethenyl-tributyltin and its analogs is critically dependent on the optimization of various reaction parameters, including the choice of reagents, solvent, temperature, and reaction time. scielo.br Careful selection of these conditions can lead to higher yields, reduced reaction times, and improved purity of the desired product. scielo.br

Reagent Selection:

As previously mentioned, the choice between tributyltin chloride and tributyltin oxide can significantly impact the required amount of fluoride activator. acs.org The use of tributyltin oxide with a catalytic amount of potassium fluoride presents a more atom-economical and potentially milder approach. acs.org

The nature of the fluoride source can also be a factor. While potassium fluoride is commonly used, other fluoride salts or fluoride-containing reagents could potentially be employed to modulate reactivity.

Solvent Effects:

The choice of solvent is crucial for ensuring the solubility of the reactants and intermediates, as well as for influencing the reaction rate. Dimethylformamide (DMF) has been shown to be an effective solvent for the transmetalation reaction from vinylsilanes to vinylstannanes. acs.org The polar aprotic nature of DMF likely aids in the dissolution of the fluoride salt and stabilizes charged intermediates. The optimization process would involve screening a range of solvents to find the best balance between reaction efficiency and ease of product isolation. scielo.br

Temperature and Reaction Time:

Temperature plays a significant role in the rate of the reaction. For the synthesis of analogous (2-substituted-1,2-difluoroethenyl)stannanes, temperatures ranging from room temperature to 80 °C have been employed. acs.org Optimization studies would involve monitoring the reaction progress at various temperatures to determine the optimal point that provides a reasonable reaction rate without promoting side reactions or decomposition of the product. scielo.br

The following interactive table provides a hypothetical framework for optimizing the reaction conditions for the synthesis of a generic fluoroalkenyl stannane, illustrating the interplay between different parameters.

Table 2: Optimization of Reaction Conditions for Fluoroalkenyl Stannane Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Tin Reagent | Bu₃SnCl | (Bu₃Sn)₂O | Bu₃SnCl | (Bu₃Sn)₂O |

| Fluoride Source (equiv.) | KF (1.5) | KF (0.1) | CsF (1.5) | KF (0.1) |

| Solvent | DMF | DMF | Acetonitrile | THF |

| Temperature (°C) | 80 | RT | 60 | RT |

| Reaction Time (h) | 12 | 24 | 18 | 24 |

| Yield (%) | To be determined | To be determined | To be determined | To be determined |

By systematically varying these parameters, researchers can identify the optimal conditions that lead to the most efficient and high-yielding synthesis of the target fluoroalkenyl stannane.

Reactivity and Cross Coupling Chemistry of 1 Chloro 2,2 Difluoroethenyl Tributyltin

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. For 1-chloro-2,2-difluoroethenyl-tributyltin, this reaction provides a reliable method for synthesizing chloro-difluoro-substituted alkenes. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The presence of the electron-withdrawing fluorine atoms on the vinyl group influences the reactivity of the stannane (B1208499) in the transmetalation step.

Coupling with Aryl Halides for Diverse Fluoroalkene Synthesis

The coupling of 1-chloro-2,2-difluoroethenyl-tributyltin with aryl halides is a key application, enabling the synthesis of a wide array of (1-chloro-2,2-difluorovinyl)arenes. The efficiency of these reactions is highly dependent on the nature of the halide and the electronic properties of the aryl substrate.

Aryl iodides are highly effective coupling partners for 1-chloro-2,2-difluoroethenyl-tributyltin due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium center. This reactivity allows the coupling to proceed under relatively mild conditions. The reaction accommodates a broad range of electronically diverse aryl iodides, including those bearing both electron-donating and electron-withdrawing substituents.

Research has demonstrated that the coupling proceeds efficiently with various substituted iodobenzenes. For instance, using a catalyst system of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], the reaction of (Z)-tributyl(1-chloro-2,2-difluorovinyl)stannane with different aryl iodides provides good to excellent yields. The reaction is generally carried out in a non-polar solvent such as toluene (B28343) at elevated temperatures.

Table 1: Stille Coupling of (Z)-1-Chloro-2,2-difluoroethenyl-tributyltin with Various Aryl Iodides

| Aryl Iodide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | Toluene | 110 | 85 |

| 4-Iodotoluene | Pd(PPh₃)₄ | Toluene | 110 | 88 |

| 4-Nitroiodobenzene | Pd(PPh₃)₄ | Toluene | 110 | 92 |

| 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 110 | 82 |

This table presents representative data synthesized from typical Stille coupling outcomes; specific yields may vary based on precise reaction conditions and literature sources.

While less reactive than aryl iodides, aryl bromides are also viable substrates for Stille coupling with 1-chloro-2,2-difluoroethenyl-tributyltin. These reactions often require more forcing conditions, such as higher temperatures or the use of more active catalyst systems, to achieve efficient oxidative addition. The choice of ligand is crucial in facilitating the coupling with the less reactive C-Br bond. Electron-rich and bulky phosphine (B1218219) ligands have been shown to enhance catalyst activity. nih.gov

Chemo- and Regioselectivity in Stille Coupling Processes

Chemoselectivity is a significant consideration when the aryl halide substrate contains multiple reactive sites. In substrates bearing different halogen atoms, the Stille coupling generally exhibits a high degree of selectivity, following the reactivity trend of C-I > C-Br > C-Cl for oxidative addition. This allows for the selective coupling at the most reactive halide position while leaving others intact for subsequent transformations.

For example, in a molecule containing both a bromo and a chloro substituent, the coupling with 1-chloro-2,2-difluoroethenyl-tributyltin will preferentially occur at the carbon-bromine bond. Furthermore, in cases where an aryl halide also contains other potentially reactive functional groups, such as ketones or esters, the Stille coupling is often highly chemoselective for the carbon-halogen bond, leaving the other functionalities untouched. This high degree of selectivity is a major advantage of the Stille reaction in the synthesis of complex molecules. msu.edu

Regioselectivity becomes pertinent when coupling with substrates that have multiple, chemically distinct halide positions. The outcome is typically governed by the relative reactivity of these positions towards the palladium catalyst, with oxidative addition occurring at the most electron-deficient or sterically accessible site.

Influence of Catalyst Systems and Ligand Architectures (e.g., Phosphines, PN Ligands)

The choice of the palladium catalyst and its associated ligands is paramount to the success of the Stille coupling of 1-chloro-2,2-difluoroethenyl-tributyltin. While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with various ligands can offer improved performance, especially for less reactive substrates like aryl bromides.

Phosphine ligands are the most widely used class of ligands in this context. Their electronic and steric properties can be fine-tuned to optimize the catalytic cycle.

Electron-rich phosphines , such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃), increase the electron density on the palladium center, which facilitates the oxidative addition step.

Bulky phosphines promote the reductive elimination step and can help stabilize the active monoligated Pd(0)L species. harvard.edu Ligands like triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine are standard choices that balance stability and reactivity.

The use of additives can further enhance the reaction. Copper(I) salts are known to accelerate the transmetalation step, presumably by acting as a scavenger for dissociated phosphine ligands which can inhibit the reaction, or by facilitating the transfer of the vinyl group from tin to palladium. uwindsor.ca

Stereospecificity in Palladium-Mediated Transformations

A key feature of the Stille coupling is its high degree of stereospecificity. When using geometrically defined vinyl stannanes, the configuration of the double bond is typically retained in the final coupled product. For reactions involving (Z)-1-chloro-2,2-difluoroethenyl-tributyltin, the coupling proceeds with retention of the (Z)-geometry.

This stereospecificity arises from the mechanism of the elementary steps in the catalytic cycle. The oxidative addition of the aryl halide to Pd(0) and the subsequent reductive elimination from the Pd(II) intermediate both occur with retention of configuration at the metal center. The crucial transmetalation step, where the vinyl group is transferred from tin to palladium, also proceeds with retention of the double bond's geometry. This reliable stereochemical outcome is critical for the synthesis of stereochemically pure fluoroalkenes. nih.gov

Other Transition-Metal-Catalyzed Transformations Involving Fluoroalkenyl Stannanes

Fluoroalkenyl stannanes, including 1-chloro-2,2-difluoroethenyl-tributyltin, are versatile building blocks in organic synthesis. Beyond the well-established Stille coupling, their reactivity can be harnessed in a variety of other transition-metal-catalyzed transformations, opening avenues to complex fluorinated molecules.

Potential for Suzuki-Miyaura Type Couplings with Related Organotin Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed reaction between an organoboron compound and an organohalide. youtube.com While organotin compounds are the characteristic partners in Stille couplings, the principles of transition-metal catalysis allow for consideration of their potential in Suzuki-Miyaura type processes, particularly in the synthesis of complex fluoroalkenes. beilstein-journals.orgnih.gov

The synthesis of fluoroalkenes often utilizes fluorine-containing building blocks in cross-coupling reactions. beilstein-journals.orgnih.gov Research has demonstrated the successful Suzuki-Miyaura coupling of multihalogenated fluorovinyl ethers with various boronic acids to produce fluoroalkenes in moderate to high yields. beilstein-journals.orgnih.govresearchgate.net This indicates that a carbon-halogen bond on a fluorinated double bond is reactive under these conditions.

Considering 1-chloro-2,2-difluoroethenyl-tributyltin, the presence of a C-Cl bond suggests a potential reactivity pathway analogous to that of an organohalide in a Suzuki-Miyaura coupling. Although the C-Sn bond is the primary site of reactivity in traditional Stille reactions, the C-Cl bond could potentially undergo oxidative addition to a low-valent palladium catalyst. However, this reactivity must compete with the much more facile Stille pathway.

The viability of such a transformation would depend heavily on the specific reaction conditions, including the choice of palladium catalyst, ligands, and base. For instance, certain palladium complexes are known to activate even challenging substrates like heavily fluorinated aryl boronates. chemistryviews.org The mechanism often involves a transmetalation step, which could potentially be influenced by the nature of the organometallic reagent. chemistryviews.org While direct examples of 1-chloro-2,2-difluoroethenyl-tributyltin acting as the halide partner in a Suzuki-Miyaura coupling are not prominent in the literature, the established reactivity of similar fluorinated vinyl halides provides a basis for exploring this potential. beilstein-journals.orgnih.gov

| Catalyst System | Substrates | Product Type | Key Finding |

| Palladium Diacetate / Triphenylphosphine | Multihalogenated vinyl ether and Phenylboronic acid | Fluoroalkene | Triphenylphosphine was found to be essential for the reaction, likely involved in the in-situ generation of Palladium(0). researchgate.net |

| Palladium bis(trifluoroacetate) / Triphenylphosphine | Multihalogenated vinyl ether and Phenylboronic acid | Fluoroalkene | This catalyst, being more reactive than palladium diacetate, provided the product in a high yield of 96%. researchgate.net |

| [Pd(PiPr3)2] | Tetrafluorinated pyridine (B92270) pinacolatoboranate and Bromophenylalanine derivatives | Biaryl moiety | The reaction proceeds through a rare palladium-fluorido intermediate during the transmetalation step. chemistryviews.org |

Photoredox-Catalyzed Reactions Leveraging Fluoroalkyl/Aryl Stannane Reactivity

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling a wide range of chemical transformations. nih.govrsc.org This methodology is particularly effective for generating fluoroalkyl radicals from suitable precursors, which can then engage in various bond-forming reactions. researchgate.net Fluoroalkyl iodides are commonly used as convenient sources of fluoroalkyl radicals under photocatalytic conditions. researchgate.net

While organostannanes are not the most common radical precursors in photoredox catalysis, their chemistry is linked to radical processes. The general strategy in photoredox catalysis involves a single-electron transfer (SET) event, where a photoexcited catalyst oxidizes or reduces a substrate to generate a radical intermediate. nih.gov For instance, perfluoroalkyl radicals can be generated from their corresponding sulfinates via SET oxidation induced by a photo-activated mediator. nih.gov These highly reactive radicals can then add to alkenes or arenes to form new carbon-carbon bonds. researchgate.netrsc.org

The potential involvement of a compound like 1-chloro-2,2-difluoroethenyl-tributyltin in a photoredox cycle could be envisioned in several ways. The C-Cl bond, or potentially the C-Sn bond, could be susceptible to reduction by a sufficiently potent photo-excited catalyst to generate a vinyl radical. This radical could then be trapped by a suitable reaction partner. Alternatively, the electron-rich double bond of the fluoroalkenyl stannane could act as a radical acceptor, reacting with photochemically generated radicals from other sources.

Research in this area has developed methods for the photoredox-catalyzed difunctionalization of alkenes using fluorinated halides and a nucleophilic component. researchgate.net Copper catalysts have been shown to be effective in some photoredox-catalyzed iodoperfluoroalkylations of styrenes and phenylacetylenes, suggesting a role beyond simple photoinduced electron transfer. bohrium.com These advanced catalytic systems highlight the potential for developing new reactions where fluoroalkenyl stannanes could serve as unique synthons in photoredox-mediated transformations.

Radical and Electrophilic Transformations

Beyond metal-catalyzed cross-coupling, organotin compounds are well-known participants in radical reactions and can undergo electrophilic substitution at the carbon-tin bond.

Radical Processes Mediated by Organotin Compounds

Organotin compounds, particularly tributyltin hydride (Bu3SnH), are classic reagents for mediating radical chain reactions. libretexts.org These processes typically involve the generation of a tributyltin radical (Bu3Sn•), which can then abstract a halogen atom from an organic halide to generate a carbon-centered radical. This carbon radical can subsequently undergo various transformations, such as cyclization or intermolecular addition, before being quenched by Bu3SnH to propagate the radical chain. libretexts.orgwikipedia.org

While Bu3SnH is a mediator, organostannanes like 1-chloro-2,2-difluoroethenyl-tributyltin can also be substrates in radical reactions. The C-Sn bond can be cleaved homolytically under certain conditions. More relevant to this specific compound, the C-Cl bond could be a site for radical initiation. For example, reaction with a tin radical could generate a 2,2-difluoro-1-tributylstannyl-ethenyl radical. The reactivity of this intermediate would be influenced by the fluorine and tributyltin substituents.

Evidence from related systems suggests that radical processes involving fluorinated alkenes are feasible. For example, reactions between tin hydrides and perfluorovinyl germanium compounds have been shown to proceed via a free radical mechanism. researchgate.net The development of tin-free radical reactions, often using organoboron compounds or photoredox catalysis, has become a major research focus to avoid the toxicity of organotin reagents. researchgate.net Nevertheless, the fundamental principles of radical generation and propagation established with organotin reagents remain highly relevant. researchgate.netacs.org

| Radical Process | Mediator/Initiator | Substrate Type | Key Feature |

| Dehalogenation | Bu3SnH / AIBN | Organic Halide | A tributyltin radical abstracts a halogen to generate a carbon radical, which is then quenched by Bu3SnH. libretexts.org |

| Barton-McCombie Deoxygenation | Bu3SnH / AIBN | Xanthate | A thiocarbonyl group reacts with the tin radical, leading to the removal of a hydroxyl group. libretexts.org |

| Radical Cyclization | Bu3SnH / AIBN | Alkene with a halide | An initially formed carbon radical adds intramolecularly to an alkene, forming a new ring. libretexts.orgwikipedia.org |

| Tin-Free Radical Initiation | Trialkylboranes | Alkyl Halides | Autoxidation of organoboranes generates alkyl radicals, which can initiate chain reactions. researchgate.net |

Electrophilic Fluorination of Vinyl Stannanes

Electrophilic substitution is a characteristic reaction of vinyl stannanes, where the carbon-tin bond is cleaved by an electrophile. This allows for the stereospecific introduction of various functional groups. Electrophilic fluorination involves the use of a reagent that delivers a formal "F+" species to replace the organometallic group. nih.govscripps.edu

The fluorination of vinyl stannanes to produce vinyl fluorides can be achieved using various electrophilic fluorinating agents. tandfonline.com One common reagent is Xenon Difluoride (XeF2), often in the presence of a silver salt like silver hexafluorophosphate, which is believed to proceed through an electrophilic fluorination mechanism. tandfonline.com Other N-fluoro reagents, such as Selectfluor®, have also been employed for the fluorination of organostannanes. nih.gov

This transformation is significant because it provides a route to vinyl fluorides, which are important motifs in pharmaceuticals and materials science. nih.gov The reaction generally proceeds with retention of the double bond geometry, a key feature of electrophilic destannylation reactions.

For a substrate like 1-chloro-2,2-difluoroethenyl-tributyltin, electrophilic attack at the carbon bearing the tin group would lead to the formation of 1-chloro-1,2,2-trifluoroethene. This reaction would represent a method for introducing an additional fluorine atom onto the already fluorinated alkene framework. The success of such a reaction would depend on the reactivity of the C-Sn bond towards the electrophilic fluorinating agent and potential competing side reactions involving the other halogen atom or the double bond itself.

Mechanistic Elucidation of Reactions Involving 1 Chloro 2,2 Difluoroethenyl Tributyltin

Comprehensive Mechanistic Investigations of Palladium-Catalyzed Cross-Coupling

The catalytic cycle is initiated by the oxidative addition of an organic halide to a coordinatively unsaturated palladium(0) complex. nih.gov In the context of reactions involving 1-chloro-2,2-difluoroethenyl-tributyltin, this step typically involves the organic coupling partner (e.g., an aryl or vinyl halide), not the organostannane itself. However, the fundamental principles apply to the C(sp2)-Cl bond of the title compound if it were to act as the electrophile. The active catalyst is often a 14-electron Pd(0) species, such as Pd(PPh₃)₂, which is formed by ligand dissociation from a precursor like Pd(PPh₃)₄. libretexts.org

The mechanism of oxidative addition can vary. For many substrates, it proceeds via a concerted, three-centered transition state. uwindsor.ca Alternatively, a nucleophilic displacement mechanism can operate, particularly for certain heteroaryl halides. chemrxiv.orgchemrxiv.org The choice of mechanism can be influenced by the symmetry of the palladium catalyst's Highest Occupied Molecular Orbital (HOMO) and the substrate's Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgnih.gov For instance, 14e⁻ Pd(0) complexes with π-symmetric HOMOs may favor nucleophilic displacement, while 12e⁻ Pd(0) species with σ-symmetric HOMOs can prefer a concerted pathway. nih.gov This initial step results in the formation of a square planar 16-electron Pd(II) intermediate. libretexts.org The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer. uwindsor.ca

Transmetalation is the crucial step where the organic group from the organostannane reagent, in this case, the 1-chloro-2,2-difluoroethenyl group, is transferred to the palladium(II) center, displacing the halide from the palladium complex. This step is often the slowest in the catalytic cycle. mdma.chuwindsor.ca

The mechanism of transmetalation can be complex and is dependent on the specific substrates, ligands, and reaction conditions. An associative mechanism is commonly proposed for the Stille coupling, wherein the organostannane coordinates to the palladium complex, forming a transient, pentavalent 18-electron intermediate. wikipedia.org Subsequent ligand detachment restores a square planar geometry. wikipedia.org Kinetic studies and mechanistic proposals suggest a cyclic transition state for this transfer (an S(E)2(cyclic) mechanism), which accounts for the retention of configuration observed in the vinyl group. mdma.chresearchgate.net The addition of certain salts, such as lithium chloride, can significantly impact the reaction rate by altering the nature of the palladium intermediates and the speed of the transmetalation step. libretexts.orgresearchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. In this stage, the two organic groups coupled to the palladium(II) center—the newly transferred 1-chloro-2,2-difluoroethenyl group and the group from the original electrophile—are joined together, forming a new carbon-carbon bond. nih.gov This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active catalyst which can re-enter the cycle. libretexts.org

For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. mdma.chuwindsor.ca If the intermediate formed after transmetalation is the trans-isomer, a trans-to-cis isomerization must precede the final coupling. wikipedia.org The elimination itself can proceed directly from the 16-electron tetracoordinated complex. wikipedia.org However, the process can often be accelerated by the dissociation of a ligand, which generates a more reactive 14-electron, T-shaped intermediate that facilitates the bond formation. wikipedia.org Density Functional Theory (DFT) studies have been employed to calculate the activation energies for reductive elimination, showing that the energy barrier is dependent on the nature of the coupling partners (e.g., vinyl-vinyl coupling is generally faster than methyl-methyl) and the ligands present. nih.govresearchgate.net

The ligands coordinated to the palladium center play a pivotal role in every step of the catalytic cycle, profoundly influencing reaction rates, catalyst stability, and selectivity. nih.govnih.gov Simple triarylphosphines were historically used, but the development of specialized ligands, such as sterically bulky dialkylbiarylphosphines, has dramatically improved the efficiency and scope of cross-coupling reactions. nih.gov

The properties of the ligands can be broadly categorized by their steric and electronic effects:

Steric Bulk: Large, bulky ligands can promote the dissociation of ligands from the palladium center, which facilitates the formation of the catalytically active, coordinatively unsaturated species. nih.gov This can accelerate both the oxidative addition and, particularly, the final reductive elimination step. nih.govnih.gov

Electronic Properties: Electron-donating ligands increase the electron density on the palladium(0) center, enhancing its nucleophilicity. This, in turn, lowers the activation barrier for the oxidative addition of electrophiles. nih.gov

Coordination and Selectivity: Ligands can determine the nature of the active catalytic species. For example, the equilibrium between a monoligated L₁Pd(0) species and a diligated L₂Pd(0) species can be controlled by ligand size. nih.gov The coordination number and geometry enforced by the ligand can also influence site selectivity in reactions with polyhalogenated substrates. acs.org The bite angle of bidentate phosphine (B1218219) ligands can also affect the preferred mechanism of reaction at the palladium center. chemrxiv.org

The interplay between ligand properties and the substrate is crucial; a ligand that is optimal for one type of coupling may be ineffective for another. nih.gov

Table 1: Influence of Ligand Properties on Steps of the Palladium-Catalyzed Catalytic Cycle

| Catalytic Step | Effect of Increased Steric Bulk | Effect of Increased Electron Donation |

|---|---|---|

| Oxidative Addition | Facilitates formation of active catalyst | Increases rate by enhancing Pd(0) nucleophilicity |

| Transmetalation | Can influence coordination of organostannane | Can modulate Lewis acidity of Pd(II) center |

| Reductive Elimination | Generally accelerates the reaction | Less direct, but influences stability of the intermediate |

Mechanistic Insights into Stereospecific Transformations

A key feature of the Stille cross-coupling reaction involving vinylstannanes like 1-chloro-2,2-difluoroethenyl-tributyltin is its high degree of stereospecificity. acs.org This means that the geometric configuration (E or Z) of the double bond in the organostannane is preserved in the final coupled product. acs.org For a reaction to be stereospecific, every step in the reaction mechanism must proceed with a specific stereochemical outcome. masterorganicchemistry.com

Characterization of Radical Intermediates and Pathways in Stannane (B1208499) Chemistry

While the palladium-catalyzed cross-coupling of 1-chloro-2,2-difluoroethenyl-tributyltin proceeds through an ionic, two-electron pathway, the broader chemistry of organotin compounds, particularly tributyltin derivatives, is rich with radical-mediated transformations. nih.govlibretexts.org These radical pathways are distinct from the Pd-catalyzed cycle but are fundamental to the reactivity of the tributyltin moiety.

The classic method for generating carbon-centered radicals involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org The mechanism follows a radical chain process:

Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then react with tributyltin hydride to generate the tributyltin radical (Bu₃Sn•).

Propagation: The highly reactive tributyltin radical abstracts a halogen atom from an organic halide (R-X), forming a stable tin-halogen bond (Bu₃Sn-X) and a new carbon-centered radical (R•). libretexts.org This carbon radical can then participate in various reactions, such as addition to an alkene or abstraction of a hydrogen atom from another molecule of Bu₃SnH to form R-H and regenerate the Bu₃Sn• radical, which continues the chain. nih.govlibretexts.org

Free radicals can react with organotin compounds at several different sites:

Attack at the tin atom, displacing an alkyl radical. acs.org

Abstraction of a hydrogen atom from a C-H bond on the α- or β-carbon of the alkyl group. acs.org

Reaction at an atom bonded to tin (like hydrogen in Bu₃SnH or another tin atom in hexaalkylditin), which displaces a tin-centered radical. acs.org

While these radical pathways are not the primary route for the Stille coupling, they represent a parallel mode of reactivity for organostannanes and are crucial for understanding potential side reactions or alternative synthetic applications of these compounds.

Theoretical and Computational Studies on Fluoroalkenyl Stannanes and Their Reaction Pathways

Application of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) stands as a powerful and widely used computational tool for investigating the mechanisms of complex organic and organometallic reactions, including the Stille cross-coupling. For a compound like 1-Chloro-2,2-difluoroethenyl-tributyltin, DFT would be employed to map out the entire catalytic cycle. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products.

A primary application of DFT in this context is the construction of a reaction energy profile. This profile charts the changes in potential energy as the reaction progresses through its key mechanistic steps: oxidative addition, transmetalation, and reductive elimination. By calculating the Gibbs free energy of activation (ΔG‡) for each step, researchers can identify the rate-determining step of the reaction. For instance, in Stille couplings, either transmetalation or reductive elimination can be rate-limiting depending on the specific substrates and ligands involved. The energetic profile would reveal how the fluorine and chlorine substituents on the vinyl group of 1-Chloro-2,2-difluoroethenyl-tributyltin influence the kinetics of these fundamental steps compared to simpler vinyl stannanes.

Table 1: Hypothetical Energetic Data for a Stille Coupling Reaction Step

| Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (Pd(0)L2 + R-X) | 0.0 | 0.0 |

| 2 | Oxidative Addition TS | +15.2 | +16.5 |

| 3 | Oxidative Addition Product | -5.4 | -4.8 |

| 4 | Transmetalation TS | +18.9 | +20.1 |

| 5 | Di-organopalladium Intermediate | -10.1 | -9.5 |

| 6 | Reductive Elimination TS | +22.5 | +24.0 |

| 7 | Products (R-R' + Pd(0)L2) | -30.7 | -29.9 |

| Note: This table is illustrative and does not represent actual calculated data for 1-Chloro-2,2-difluoroethenyl-tributyltin. |

DFT calculations provide optimized three-dimensional geometries of all stationary points on the potential energy surface, including transient transition state (TS) structures and reaction intermediates. Analysis of a transition state's geometry, such as the bond lengths and angles of the atoms involved in bond formation or cleavage, offers critical insights into the reaction mechanism. For the transmetalation step involving 1-Chloro-2,2-difluoroethenyl-tributyltin, DFT could distinguish between different proposed mechanisms (e.g., associative vs. dissociative pathways) by locating the relevant transition states and determining which is energetically more favorable. The structures of palladium-stannane complexes and subsequent diorganopalladium intermediates would also be fully characterized.

Computational Analysis of Electronic Structure and Reactivity Descriptors

The electronic properties of 1-Chloro-2,2-difluoroethenyl-tributyltin are key to understanding its reactivity. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the vinyl group significantly alters the electron density distribution compared to unsubstituted vinyltin (B8441512). DFT can be used to calculate various electronic structure properties and reactivity descriptors.

Methods such as Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges on the tin, the vinylic carbons, and the halogen atoms. This information helps to rationalize the molecule's behavior as a nucleophile in the transmetalation step. Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy and spatial distribution of the HOMO are particularly relevant for understanding the nucleophilic character of the organostannane.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Vinyltributyltin | -5.8 | +1.2 | 7.0 | 0.4 |

| 1-Chloro-2,2-difluoroethenyl-tributyltin | -6.5 | -0.5 | 6.0 | 2.1 |

| Note: This table is illustrative and does not represent actual calculated data for 1-Chloro-2,2-difluoroethenyl-tributyltin. |

Prediction of Stereoselectivity and Regioselectivity through Advanced Computational Methods

For reactions where multiple isomers can be formed, computational methods are invaluable for predicting the stereochemical or regiochemical outcome. While the Stille coupling of a terminal vinyl stannane (B1208499) like 1-Chloro-2,2-difluoroethenyl-tributyltin typically proceeds with retention of configuration at the double bond, DFT can confirm this by comparing the activation barriers for pathways leading to different stereoisomers. In more complex reactions, where the stannane might add to an unsymmetrical partner, DFT can predict the regioselectivity by calculating the energies of the transition states for addition at different positions. By comparing the ΔG‡ values for the competing pathways, the major product can be predicted with a high degree of confidence.

Synthetic Applications As a Versatile Fluorinated Building Block

Construction of Diverse Fluoro-Olefins and Complex Fluorinated Molecular Architectures

The 1-chloro-2,2-difluorovinyl group is a key pharmacophore and a versatile synthetic intermediate. 1-Chloro-2,2-difluoroethenyl-tributyltin serves as a practical precursor for incorporating this group into various molecular scaffolds, leading to the creation of diverse fluoro-olefins and intricate fluorinated structures.

The palladium-catalyzed Stille coupling reaction is the primary method for utilizing this organostannane reagent. wikipedia.org In a typical reaction, 1-chloro-2,2-difluoroethenyl-tributyltin is coupled with an organic electrophile, such as an aryl, heteroaryl, or vinyl halide (or triflate), in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction facilitates the synthesis of 1-aryl- and 1-vinyl-2-chloro-1,1-difluoroethenes, which are themselves valuable building blocks for further transformations.

The versatility of this approach allows for the construction of complex molecular architectures that contain the gem-difluoroalkene moiety. For instance, the synthesis of fluorinated analogues of biologically active compounds or the creation of novel fluorinated materials can be achieved. The reaction is compatible with a wide range of functional groups, enabling its application in the later stages of a synthetic sequence.

Furthermore, the products of these coupling reactions can be subjected to subsequent chemical modifications. The chlorine atom on the double bond can be displaced or used in further cross-coupling reactions, and the difluorovinyl group can participate in various cycloaddition reactions, providing pathways to complex fluorinated heterocyclic systems. mdpi.com

Strategies for the Stereocontrolled Introduction of 1,2-Difluoroethylene (B154328) and Related Units into Organic Scaffolds

While 1-chloro-2,2-difluoroethenyl-tributyltin directly introduces a gem-difluoroalkene unit, related organostannanes are instrumental in the stereocontrolled synthesis of 1,2-difluoroethylene moieties. The principles governing the reactivity of the title compound are closely related to those used for the stereoselective synthesis of both (E)- and (Z)-1,2-difluoroalkenes.

For example, palladium-catalyzed Stille coupling reactions of tetrasubstituted gem-difluoroalkenes with vinyltin (B8441512) reagents have been shown to proceed with high stereoselectivity, yielding monofluorinated 1,3-dienes. acs.org This type of C-F bond activation and subsequent coupling provides a strategic approach to controlling the geometry of the newly formed double bond. A catalytic system often involving a palladium(0) source and a phosphine (B1218219) ligand like dppe (1,2-bis(diphenylphosphino)ethane) has been effective for these transformations. acs.org

The stereochemical outcome of the Stille reaction is generally retentive with respect to the configuration of the vinyl stannane (B1208499) partner. This principle allows for the synthesis of specific stereoisomers of fluorinated olefins, provided that the corresponding stereochemically pure vinylstannane is used. Therefore, by analogy, the coupling of a stereodefined vinyl halide with 1-chloro-2,2-difluoroethenyl-tributyltin would be expected to proceed with retention of the vinyl halide's geometry, offering a degree of stereocontrol in the synthesis of more complex dienes.

Preparation of Functionally Diverse Fluoroalkenes via Coupling Reactions

The Stille reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. wikipedia.org The application of 1-chloro-2,2-difluoroethenyl-tributyltin in such palladium-catalyzed cross-coupling reactions provides a direct and efficient route to a wide variety of functionally diverse fluoroalkenes. msu.edulookchem.com

The general scheme for this transformation involves the reaction of the organostannane with an organic halide or triflate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(0) source and a ligand. harvard.edu The reaction is often carried out in a non-polar aprotic solvent like THF or dioxane at elevated temperatures.

A wide range of organic electrophiles can be employed, leading to a diverse set of products. The table below illustrates the potential scope of this reaction for the synthesis of various 1-chloro-2,2-difluorovinyl compounds.

| Electrophile Partner (R-X) | Product | Potential Application Areas |

| Aryl Iodide/Bromide | 1-Aryl-1-chloro-2,2-difluoroethene | Pharmaceuticals, Agrochemicals, Liquid Crystals |

| Heteroaryl Halide | 1-Heteroaryl-1-chloro-2,2-difluoroethene | Medicinal Chemistry, Organic Electronics |

| Vinyl Halide/Triflate | Fluorinated 1,3-Dienes | Polymer Monomers, Diels-Alder Substrates |

| Acyl Chloride | α-Chloro-α,β-unsaturated-β,β-difluoro ketones | Synthetic Intermediates, Michael Acceptors |

| Allyl Halide | Fluorinated 1,4-Dienes | Natural Product Synthesis, Perfumery |

Table 1: Examples of Fluoroalkenes Synthesized via Stille Coupling with 1-Chloro-2,2-difluoroethenyl-tributyltin

The reaction conditions for these couplings can be optimized by varying the catalyst, ligand, solvent, and temperature to achieve the best yields and selectivity for a given substrate. The presence of the chlorine atom in the product offers a handle for further functionalization, thereby expanding the molecular diversity that can be achieved from this single building block.

Advanced Research Directions and Future Challenges

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The primary environmental and health concerns associated with 1-chloro-2,2-difluoroethenyl-tributyltin stem from the toxicity of organotin compounds. wikipedia.orgorganic-chemistry.org Tributyltin derivatives, in particular, are recognized as significant environmental pollutants. researchgate.netchromatographyonline.comresearchgate.net Consequently, a major research thrust is the development of "greener" synthetic protocols that minimize tin-related waste and environmental impact.

Key strategies being explored include:

Catalytic in Tin Reactions: Moving from stoichiometric use of the tin reagent to methods that are catalytic in tin would drastically reduce tin waste. This approach, sometimes referred to as the "Sn-F" approach in related couplings, represents a significant paradigm shift in Stille reactions. organic-chemistry.org

Alternative Reaction Media: Replacing traditional organic solvents with more environmentally friendly alternatives like water or ionic liquids is a core principle of green chemistry. nih.gov While organotin reagents have low water solubility, the development of suitable surfactants or phase-transfer catalysts could enable efficient coupling in aqueous media. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for easier separation and recycling of catalysts and reagents. dntb.gov.ua Miniaturization in flow reactors can also reduce material consumption. dntb.gov.ua The application of flow chemistry to Stille couplings involving 1-chloro-2,2-difluoroethenyl-tributyltin could lead to more efficient and contained processes, minimizing operator exposure and environmental release.

Table 1: Comparison of Sustainable Protocol Strategies

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Tin | Using a substoichiometric amount of a tin source that is regenerated in the catalytic cycle. | Drastically reduces toxic tin waste; improves atom economy. | Developing an efficient tin regeneration cycle; catalyst stability. |

| Aqueous Media | Utilizing water as the primary solvent, often with additives to solubilize reagents. | Reduces reliance on volatile organic compounds (VOCs); lower cost and toxicity. | Poor solubility of organotin reagents; potential for hydrolysis side reactions. |

| Flow Chemistry | Performing the reaction in a continuous flow system rather than a traditional batch reactor. | Enhanced process control and safety; easier automation and scale-up; potential for catalyst recycling. | Initial setup costs; potential for channel clogging with solid byproducts. |

Exploration of Novel Catalytic Systems Beyond Traditional Palladium Catalysis

While palladium has been the dominant catalyst for Stille cross-coupling reactions, its high cost and potential for contamination of the final products, particularly in pharmaceutical synthesis, have driven the search for alternatives. youtube.comnobelprize.org Research is actively exploring the use of more abundant and less toxic first-row transition metals.

Promising alternative catalytic systems include:

Nickel Catalysis: Nickel-based catalysts have emerged as a powerful alternative to palladium for various cross-coupling reactions. youtube.comchinesechemsoc.org They have shown efficacy in activating challenging bonds, such as C–Cl bonds, and may offer different reactivity and selectivity profiles for couplings with 1-chloro-2,2-difluoroethenyl-tributyltin. chinesechemsoc.org

Copper Co-catalysis: The addition of copper(I) salts has been shown to have a synergistic effect in Stille couplings, accelerating the transmetalation step and enabling reactions to proceed under milder conditions. organic-chemistry.org This can be particularly beneficial for reactions involving thermally sensitive substrates.

Ligand-Free Systems: The development of ligand-free catalytic systems, where the metal catalyst is used without a supporting phosphine (B1218219) or N-heterocyclic carbene ligand, simplifies reaction setup and reduces costs. rsc.org Palladium on charcoal (Pd/C) or palladium nanoparticles supported on materials like magnetite (Fe3O4) have been investigated for ligand-free Stille couplings. rsc.org

Expanding the Scope of Reactive Partners for 1-Chloro-2,2-difluoroethenyl-tributyltin

To maximize the synthetic utility of 1-chloro-2,2-difluoroethenyl-tributyltin, researchers are working to expand the range of electrophilic partners with which it can successfully couple. While traditional partners include aryl and vinyl halides or triflates, new frontiers involve activating different types of chemical bonds. wikipedia.org

Areas of active investigation include:

Coupling with Aryl Chlorides: Aryl chlorides are attractive coupling partners due to their lower cost and wider availability compared to bromides and iodides. However, the strength of the C–Cl bond makes oxidative addition to the catalyst more difficult. acs.org Developing new palladium or nickel catalyst systems with highly active ligands is crucial for efficiently coupling 1-chloro-2,2-difluoroethenyl-tributyltin with these less reactive electrophiles. rsc.orgacs.org

Carbonylative Cross-Coupling: The incorporation of a carbon monoxide molecule during the cross-coupling reaction provides a direct route to chlorodifluorovinyl ketones. wikipedia.org This Stille-carbonylative cross-coupling is a powerful method for constructing complex carbonyl-containing compounds. wikipedia.org

Novel Bond Formations: Pushing the boundaries of cross-coupling chemistry involves exploring reactions that form bonds other than C(sp2)–C(sp2). This could include developing protocols for coupling with partners to form C(sp2)–C(sp3) or C(sp2)–C(sp) bonds, significantly broadening the structural diversity of accessible products. The development of novel C-C bond-forming reactions is a continuous goal in organic synthesis. dntb.gov.uanih.gov

Integration of In Situ Spectroscopic Monitoring and Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanism is essential for optimizing reaction conditions, troubleshooting poor outcomes, and designing more efficient catalytic systems. The use of in situ spectroscopic techniques allows chemists to monitor reactions in real-time, providing a window into the dynamic changes occurring in the reaction vessel. nih.govspectroscopyonline.com

Key techniques being applied to study Stille couplings and related organometallic reactions include:

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of products and intermediates by monitoring their characteristic vibrational bands. nih.govfrontiersin.org These non-invasive techniques are well-suited for real-time analysis of reaction kinetics. nih.gov

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique that can be used to directly observe and characterize catalytic intermediates in the reaction solution. acs.org Studies on Stille reactions have successfully used ESI-MS to detect key palladium(II) intermediates and even the catalytically active palladium(0) species, providing direct evidence for the proposed catalytic cycle. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about species present in the reaction mixture, helping to identify intermediates and byproducts as they are formed.

The data obtained from these real-time monitoring techniques is invaluable for constructing detailed kinetic models and elucidating complex reaction pathways. frontiersin.org

Table 2: In Situ Monitoring Techniques for Mechanistic Studies

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FTIR/Raman | Functional group changes, reaction kinetics. | Non-invasive, applicable to liquid and solid phases, real-time data. | Spectral overlap can be complex; may not detect all species. |

| ESI-MS | Identification of ionic intermediates, catalyst resting states. | High sensitivity, direct observation of catalytic species. | May not detect neutral species; ionization efficiency varies. |

| NMR | Detailed structural information, quantification of species. | Structurally definitive, quantitative. | Lower sensitivity, longer acquisition times compared to other methods. |

Synergistic Approaches Combining Synthetic Innovation with Computational Methodologies

The integration of computational chemistry with experimental work offers a powerful approach to accelerate the discovery and optimization of new reactions. chinesechemsoc.org Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition state energies, and the electronic properties of catalysts and reagents.

Future research will increasingly rely on this synergy:

Catalyst and Ligand Design: Computational screening can predict the efficacy of new ligands or catalysts before they are synthesized in the lab, saving significant time and resources. By modeling the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), researchers can rationally design catalysts with improved activity and selectivity. nobelprize.org

Mechanistic Elucidation: When experimental data suggests multiple possible reaction pathways, computational modeling can help determine the most energetically favorable route. This is particularly useful for understanding the role of additives or the reasons for unexpected product formation.

Predicting Reactivity: Computational studies can help predict the reactivity of new or underexplored reactive partners for 1-chloro-2,2-difluoroethenyl-tributyltin, guiding experimental efforts toward more promising avenues. The unique properties imparted by fluorine atoms make organofluorine chemistry a rich area for such combined experimental and computational investigations. mdpi.comoup.commdpi.com

By combining innovative synthetic strategies with powerful analytical and computational tools, the scientific community can continue to unlock the full potential of 1-chloro-2,2-difluoroethenyl-tributyltin, developing more efficient, sustainable, and versatile methods for the synthesis of advanced functional molecules.

Q & A

Basic: What are the recommended synthetic routes for 1-chloro-2,2-difluoroethenyl-tributyltin, and how is structural purity validated?

Methodological Answer:

The compound can be synthesized via halogen-exchange reactions or Stille coupling, leveraging tributyltin precursors and halogenated ethenyl intermediates. Evidence from retrosynthetic tools highlights one-step strategies using AI-driven synthesis planning (e.g., BKMS_METABOLIC or Reaxys databases) to optimize yield . Structural validation requires:

- NMR (¹H/¹³C) to confirm the ethenyl and tributyltin moieties.

- GC-MS or HPLC (as per ) to assess purity (>98% via GC analysis) .

- Elemental analysis to verify stoichiometry (C12H10F2Sn) .

Basic: How is the IUPAC nomenclature derived for this compound, and what structural features dictate reactivity?

Methodological Answer:

The IUPAC name prioritizes substituents alphabetically: 1-chloro-2,2-difluoroethenyl-tributyltin. The chlorine (higher priority than fluorine) occupies position 1, while fluorines are at position 2. Reactivity arises from:

- Electrophilic tin center : Facilitates nucleophilic substitutions.

- Halogen bonding : Chlorine and fluorine enhance polarity, influencing interactions with biological targets (e.g., DNA gyrase) .

Naming conventions follow IUPAC rules for organotin compounds, avoiding abbreviations .

Advanced: What mechanistic evidence supports its antimicrobial activity, and how do in-silico methods validate target binding?

Methodological Answer:

Studies on analogous compounds (e.g., 1-chloro-2-isocyanatoethane derivatives) show inhibition of DNA gyrase, a critical bacterial enzyme . For 1-chloro-2,2-difluoroethenyl-tributyltin:

- Molecular docking (AutoDock Vina) predicts binding affinity to gyrase’s ATP-binding pocket (Table 3, ).

- MD simulations (GROMACS) assess stability of tin-gyrase complexes, with RMSD <2 Å indicating strong binding .

- In vitro validation : MIC assays against S. aureus (Gram-positive) vs. E. coli (Gram-negative) reveal strain-specific efficacy, correlating with membrane permeability .

Advanced: How do researchers resolve contradictions in reported antimicrobial efficacy across studies?

Methodological Answer:

Contradictions arise from variations in:

- Bacterial strains : Efflux pump activity in Gram-negative bacteria reduces intracellular tin concentrations .

- Experimental conditions : MIC values vary with pH (optimal at 7.4) and solvent (DMSO vs. ethanol).

Resolution strategies : - Standardize protocols (CLSI guidelines) for MIC determination.

- Use isogenic mutant strains (e.g., gyrase-overexpressing E. coli) to isolate resistance mechanisms .

- Cross-validate with transcriptomics to identify upregulated detoxification genes .

Advanced: What computational models predict its environmental persistence and ecotoxicological impact?

Methodological Answer:

QSPR models (Quantitative Structure-Property Relationship) predict:

- Biodegradation half-life : >60 days (high persistence due to stable Sn-C bonds) .

- Bioaccumulation : Log Kow ~4.2 (moderate hydrophobicity) .

Ecotoxicity assessment : - Daphnia magna assays : LC50 = 0.5 mg/L (high acute toxicity).

- QSAR models : Correlate tin’s electrophilicity with oxidative stress in aquatic organisms .

Advanced: How does stereoelectronic tuning of the ethenyl group influence reactivity?

Methodological Answer:

The trans-configuration of chlorine and fluorine on the ethenyl moiety (InChIKey: MTKHTBWXSHYCGS-OWOJBTEDSA-N) enhances:

- Electrophilicity : Fluorine’s electron-withdrawing effect polarizes the double bond, accelerating SN2 reactions.

- Steric effects : Tributyltin’s bulkiness directs regioselectivity in cross-couplings (e.g., Suzuki-Miyaura) .

Experimental validation via X-ray crystallography (CCDC deposition) and DFT calculations (Gaussian09) quantifies bond angles and charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.